![molecular formula C27H22F2N4O3 B3011291 N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1184964-44-0](/img/structure/B3011291.png)
N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Description
Synthesis Analysis
The synthesis of N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is not directly described in the provided papers. However, similar compounds have been synthesized using a multi-step reaction sequence. For instance, a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were prepared through a Beckmann rearrangement followed by trifluoroacetylation . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the specific substituents such as the 2,5-difluorophenyl and the pyrimido[5,4-b]indol moiety.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a complex arrangement due to the presence of multiple aromatic rings and heteroatoms. The indole and pyrimidoindole moieties would contribute to the rigidity of the molecule, while the acetamide linkage would introduce some flexibility. The presence of fluorine atoms would affect the electron distribution and could influence the binding interactions with biological targets .
Chemical Reactions Analysis
The compound's reactivity would be influenced by the functional groups present. The acetamide moiety could be involved in hydrolysis reactions under certain conditions, while the aromatic fluorine could participate in nucleophilic aromatic substitution if the conditions are favorable. The methoxy group might be susceptible to demethylation under strong acidic or basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in a high melting point and low solubility in water. The compound's lipophilicity would be affected by the methoxy and fluorine substituents, potentially increasing its ability to cross biological membranes .
Case Studies and Biological Activity
While there are no direct case studies on the compound , related compounds have been evaluated for biological activity. For example, certain N-aryl acetamide derivatives have shown promising antibacterial and antifungal activities . Similarly, N-(3-Trifluoroacetyl-indol-7-yl) acetamides have been evaluated for antiplasmodial properties, with some compounds exhibiting low toxicity and potential as antimicrobial agents . These studies suggest that the compound may also possess interesting biological activities worth investigating.
Scientific Research Applications
Hepatitis B Virus Inhibition
Research has shown that certain derivatives similar to N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide exhibit inhibitory activity against the Hepatitis B virus (HBV). One study demonstrated that a closely related compound had nanomolar inhibitory activity against HBV in vitro (Ivashchenko et al., 2019).
Antiallergic Properties
Compounds structurally related to N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide have been explored for their antiallergic effects. A study highlighted the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides, showing significant antiallergic potency (Menciu et al., 1999).
Antimicrobial Activity
Some derivatives of N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide have shown promising antibacterial and antifungal activities. A study found that certain N-aryl acetamide derivatives exhibited effective action against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Lipase and α-Glucosidase Inhibition
Research has been conducted on the inhibition of lipase and α-glucosidase, important for managing conditions like obesity and diabetes. Compounds structurally similar to N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide demonstrated significant anti-lipase and anti-α-glucosidase activity (Bekircan et al., 2015).
Antiplasmodial Properties
Novel derivatives with structural similarities have been evaluated for antiplasmodial properties against Plasmodium falciparum, the parasite responsible for malaria. These studies involve exploring the compounds' interactions with the parasite's lactate dehydrogenase to hinder its function (Mphahlele et al., 2017).
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F2N4O3/c1-16-3-10-23-20(11-16)25-26(33(23)14-24(34)31-22-12-18(28)6-9-21(22)29)27(35)32(15-30-25)13-17-4-7-19(36-2)8-5-17/h3-12,15H,13-14H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPIJOJLOXIVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=C(C=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide |
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